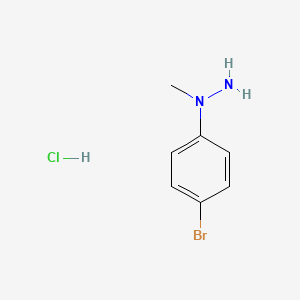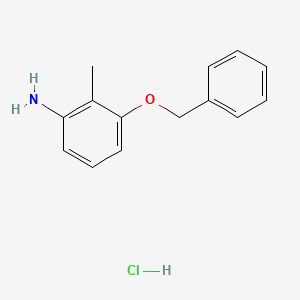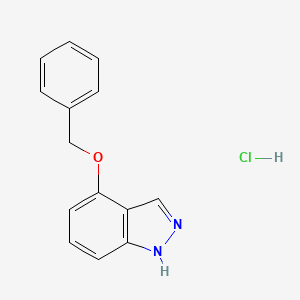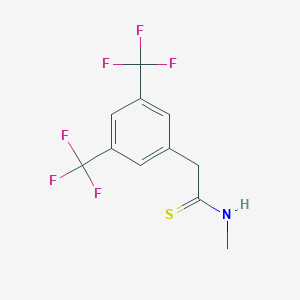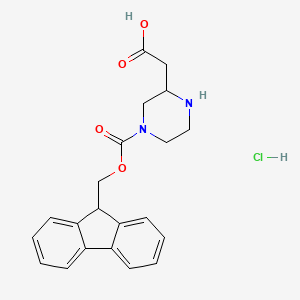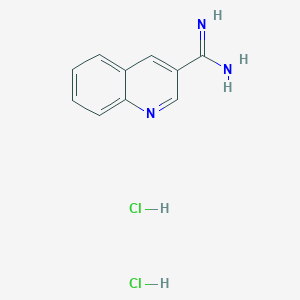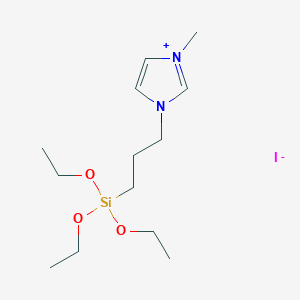
N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of an imidazolium cation and an iodide anion, with a triethoxysilylpropyl group attached to the imidazolium ring. The presence of the triethoxysilylpropyl group imparts unique properties to the compound, making it suitable for applications in catalysis, material science, and other areas.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide typically involves the reaction of N-methylimidazole with 3-chloropropyltriethoxysilane, followed by the addition of sodium iodide to replace the chloride ion with an iodide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide can be optimized by using microwave irradiation, which significantly reduces the reaction time and increases the yield. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster reaction rates and higher efficiency .
化学反应分析
Types of Reactions: N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, forming silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Hydrolysis and Condensation: These reactions are usually carried out in aqueous or alcoholic solutions, often under acidic or basic conditions to facilitate the hydrolysis and condensation processes.
Major Products:
Substitution Reactions: The major products are various imidazolium salts with different anions.
Hydrolysis and Condensation: The major products are silanol and siloxane compounds, which can form polymeric structures.
科学研究应用
N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide has a wide range of applications in scientific research:
Biomedical Applications: Due to its ionic nature, it is explored for use in drug delivery systems and other biomedical applications.
Environmental Applications: It is used in the development of green chemistry processes, where its unique properties help in reducing the environmental impact of chemical reactions.
作用机制
The mechanism of action of N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is primarily based on its ionic nature and the presence of the triethoxysilyl group. The imidazolium cation can interact with various substrates through ionic interactions, while the triethoxysilyl group can form strong covalent bonds with inorganic surfaces. These interactions enable the compound to act as an effective catalyst and facilitate various chemical reactions .
相似化合物的比较
1-Methyl-3-(3-trimethoxysilylpropyl)imidazolium chloride: Similar to N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide but with a chloride anion and trimethoxysilyl group.
1-Methyl-3-(3-triethoxysilylpropyl)imidazolium chloride: Similar to N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide but with a chloride anion.
Uniqueness: N-Methyl-N’-(3-triethoxysilylpropyl)imidazolium iodide is unique due to the presence of the iodide anion, which can participate in various substitution reactions, and the triethoxysilyl group, which enhances its ability to form strong bonds with inorganic surfaces. These properties make it particularly useful in catalysis and material science applications .
属性
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.HI/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVNQZXIWVHLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27IN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904930-39-8 |
Source


|
| Record name | 1H-Imidazolium, 1-methyl-3-[3-(triethoxysilyl)propyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904930-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)
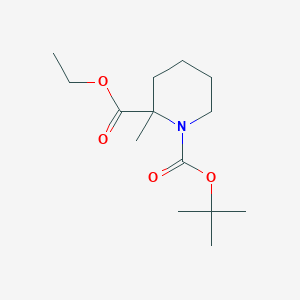
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)
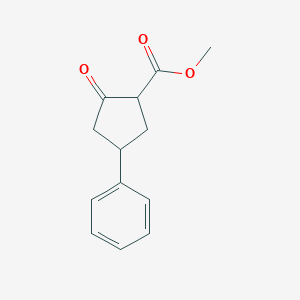

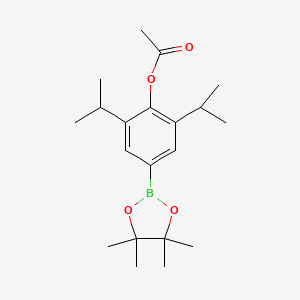
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)
